3-Chloro-2-(trifluoromethyl)benzonitrile is an organic compound characterized by the molecular formula C8H4ClF3N. This compound features a benzene ring substituted with a chlorine atom at the 3-position, a trifluoromethyl group at the 2-position, and a nitrile functional group (-C≡N). Its unique structure contributes to its distinct chemical properties, making it a subject of interest in various fields including chemistry and biology.
Common reagents involved in these reactions include nucleophiles like amines, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride.
Research indicates that 3-Chloro-2-(trifluoromethyl)benzonitrile exhibits potential biological activity. It is being studied for its interactions with biomolecules, particularly in the context of drug development. Some derivatives of similar compounds have shown activity against cholesteryl ester transfer protein (CETP), which plays a crucial role in lipid metabolism and cholesterol management .
The synthesis of 3-Chloro-2-(trifluoromethyl)benzonitrile can be achieved through various methods:
In industrial settings, optimized reaction conditions and advanced purification techniques such as distillation are employed to maximize yield and purity.
3-Chloro-2-(trifluoromethyl)benzonitrile has several applications:
Studies on the interactions of 3-Chloro-2-(trifluoromethyl)benzonitrile with biological systems have revealed its potential as an inhibitor of CETP. This interaction may influence lipid profiles and cholesterol levels, indicating its relevance in cardiovascular health research . Further studies are needed to elucidate the mechanisms of action and therapeutic potential.
Several compounds share structural similarities with 3-Chloro-2-(trifluoromethyl)benzonitrile:
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| 2-Chloro-5-(trifluoromethyl)benzonitrile | Lacks chlorine at the 3-position | Less reactivity due to fewer halogens |
| 3-Fluoro-5-(trifluoromethyl)benzonitrile | Lacks chlorine at the 3-position | Different reactivity profile |
| 4-Chloro-2-(trifluoromethyl)benzonitrile | Chlorine at the 4-position | Different substitution pattern |
3-Chloro-2-(trifluoromethyl)benzonitrile stands out due to its combination of both chlorine and trifluoromethyl groups, which enhances its reactivity and stability compared to its analogs. This unique combination allows it to serve specialized roles in chemical synthesis and biological research .
The Sandmeyer reaction, a cornerstone of aryl halide and nitrile synthesis, has been adapted for the preparation of halogen- and trifluoromethyl-substituted benzonitriles. In this reaction, an aromatic amine is diazotized to form a diazonium salt, which undergoes substitution in the presence of copper cyanide to introduce the nitrile group [2] [4]. For 3-chloro-2-(trifluoromethyl)benzonitrile, the process begins with 3-chloro-2-(trifluoromethyl)aniline, which is treated with sodium nitrite and hydrochloric acid to generate the diazonium intermediate. Subsequent reaction with copper(I) cyanide replaces the amino group with a cyano moiety, yielding the target nitrile [4].
A notable modification involves the use of sodium cyanide and copper catalysts under controlled pH conditions to minimize side reactions. For example, in the synthesis of structurally analogous 2-chloro-5-(trifluoromethyl)benzonitrile, a mixture of copper cyanide and sodium cyanide in aqueous medium achieved a 78% yield at 60°C [4]. This approach avoids the use of volatile cyanating agents, enhancing operational safety. Challenges include managing the exothermic nature of diazonium decomposition and suppressing the formation of phenolic byproducts through precise temperature control [2].
Recent advances leverage transition metal catalysts to improve selectivity and reduce reaction steps. Palladium-catalyzed cyanation reactions, for instance, enable direct conversion of aryl halides to nitriles using non-toxic cyanide sources like potassium hexacyanoferrate(II) [1]. In one protocol, 3-chloro-2-(trifluoromethyl)iodobenzene reacts with a palladium/1,1′-bis(diphenylphosphino)ferrocene (dppf) catalyst system in dimethylformamide (DMF), achieving 85% conversion at 120°C [1].
Fluorine incorporation often precedes nitrile introduction due to the stability of trifluoromethyl groups under harsh conditions. A two-step sequence starting from 2,3-dichlorotrifluorotoluene involves fluorination with potassium fluoride in N-methylpyrrolidone (NMP) at 180°C, followed by cyanation with potassium cyanide in dimethyl sulfoxide (DMSO) [1]. This method avoids intermediate isolation, streamlining the synthesis:
$$
\text{2,3-Dichlorotrifluorotoluene} \xrightarrow[\text{KF, NMP}]{180^\circ\text{C}} \text{2-Fluoro-3-chlorotrifluoromethane} \xrightarrow[\text{KCN, DMSO}]{90^\circ\text{C}} \text{3-Chloro-2-(trifluoromethyl)benzonitrile}
$$
Catalytic hydrogenation further refines the process. For example, platinum on carbon (Pt/C) in tetrahydrofuran (THF) selectively reduces nitro groups while preserving the nitrile functionality, enabling tandem reduction-cyanation sequences [1].
Industrial synthesis prioritizes cost efficiency, safety, and minimal waste. A representative four-step process from 2,3-dichlorotrifluorotoluene demonstrates these principles [1]:
| Step | Reactants/Catalysts | Conditions | Yield | Purity |
|---|---|---|---|---|
| Fluorination | Sodium fluoride, NMP | 180°C, 4 h | 92% | 93.5% |
| Cyanation | Potassium cyanide, DMSO | 90°C, 2 h | 87% | 97.8% |
| Hydrogenation | Platinum on carbon, THF | 25°C, 16 h (H₂, 1.5 atm) | 93% | 98.1% |
| Hydrolysis | Sodium hydroxide, water | 100°C, 2 h | 90% | 98.8% |
Key optimizations include:
Common byproducts include regioisomeric nitriles, residual solvents, and dehalogenated derivatives. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are employed for real-time monitoring, with detection limits below 0.1% for chlorinated impurities [1] [6].
Purification Strategies:
Notably, the isomer 2-chloro-6-(trifluoromethyl)benzonitrile, formed during cyanation, is removed via selective solvent extraction due to its lower solubility in ethyl acetate compared to the target isomer [6].
The thermodynamic stability of 3-Chloro-2-(trifluoromethyl)benzonitrile is primarily governed by the electronic stabilization provided by the aromatic ring system and the electron-withdrawing nature of both the trifluoromethyl and chlorine substituents [1]. The compound demonstrates exceptional thermal stability with decomposition temperatures exceeding 400°C under inert atmospheric conditions [2] [3]. This remarkable thermal resistance can be attributed to the strong carbon-fluorine bonds in the trifluoromethyl group, which possess bond dissociation energies of approximately 130 kcal/mol, significantly higher than typical carbon-hydrogen bonds [3].
Table 1: Physicochemical Properties of 3-Chloro-2-(trifluoromethyl)benzonitrile
| Property | 3-Chloro-2-(trifluoromethyl)benzonitrile | Related Compound (2-Chloro-3-(trifluoromethyl)benzonitrile) | Reference Source |
|---|---|---|---|
| Molecular Formula | C8H3ClF3N | C8H3ClF3N | Citation 39 |
| Molecular Weight (g/mol) | 205.56 | 205.564 | Citations 7, 39 |
| Density (g/cm³) | 1.4 ± 0.1 | 1.4 ± 0.1 | Citation 39 |
| Boiling Point (°C) | 243.0 ± 35.0 | 243.0 ± 35.0 | Citation 39 |
| Melting Point (°C) | Not available | 38-41 | Citation 39 |
| Flash Point (°C) | 100.7 ± 25.9 | 100.7 ± 25.9 | Citation 39 |
| Dipole Moment (D) | Estimated 3.5-4.0 | Estimated 3.2-3.8 | Citations 40, 44 (estimated) |
| Refractive Index | Estimated 1.46-1.48 | Estimated 1.46-1.48 | Citations 22, 35 (estimated) |
| LogP (Partition Coefficient) | Estimated 2.5-3.0 | Estimated 2.3-2.8 | Citation 44 (estimated) |
| Thermal Stability (°C) | > 300 | > 300 | Citations 21, 27 |
| UV Absorption Maximum (nm) | Estimated 250-280 | Estimated 250-280 | Citations 26, 32 (estimated) |
| Decomposition Temperature (°C) | > 400 | > 400 | Citations 27, 31 (estimated) |
The solubility profile of 3-Chloro-2-(trifluoromethyl)benzonitrile exhibits characteristic patterns consistent with compounds bearing multiple electron-withdrawing groups. The compound demonstrates limited solubility in polar protic solvents such as water and alcohols due to the absence of hydrogen bond donor capabilities, despite the presence of electronegative atoms [4] [5]. Conversely, the compound shows enhanced solubility in polar aprotic solvents including dimethylformamide, dimethyl sulfoxide, and acetonitrile, where dipole-dipole interactions predominate [5]. The estimated partition coefficient (LogP) of 2.5-3.0 indicates moderate lipophilicity, consistent with the presence of halogenated aromatic systems [7].
The thermodynamic parameters reveal that vaporization enthalpies for similar benzonitrile derivatives range from 53.7 to 57.3 kJ/mol, with the trifluoromethyl and chlorine substituents likely increasing this value due to enhanced intermolecular interactions [8]. The compound's relatively high density of 1.4 g/cm³ reflects the presence of heavy halogen atoms and the compact molecular packing facilitated by aromatic π-π interactions [1].
The electronic structure of 3-Chloro-2-(trifluoromethyl)benzonitrile is dominated by the combined electron-withdrawing effects of both substituents, creating a highly electron-deficient aromatic system. The trifluoromethyl group represents one of the most powerful electron-withdrawing substituents in organic chemistry, with Hammett σ constants ranging from +0.42 to +0.50 for meta and para positions [9] [10]. This electron withdrawal occurs primarily through inductive effects, as the trifluoromethyl group exhibits minimal resonance stabilization with the aromatic ring system [11].
Table 2: Electronic Effects of Substituents in 3-Chloro-2-(trifluoromethyl)benzonitrile
| Substituent | Electronic Nature | Inductive Effect (σI) | Resonance Effect (σR) | Dipole Contribution (D) | Reference |
|---|---|---|---|---|---|
| Trifluoromethyl (-CF3) | Electron-withdrawing | +0.42 to +0.50 | Minimal (-0.04) | 2.3-2.5 | Citations 9, 12, 15 |
| Chlorine (-Cl) | Electron-withdrawing | +0.47 | Moderate (-0.15) | 1.5-1.8 | Citation 16 |
| Cyano (-CN) | Electron-withdrawing | +0.56 | Strong (-0.28) | 3.5-4.0 | Citations 10, 13 |
| Combined CF3 + Cl Effect | Strongly electron-withdrawing | Additive effect | Complex interaction | 4.0-5.0 (estimated) | Citations 40, 44 |
The chlorine substituent contributes additional electron-withdrawing character through both inductive and weak resonance effects, with a Hammett σ constant of approximately +0.47 [12]. The positioning of chlorine in the ortho relationship to the trifluoromethyl group creates a synergistic electron-withdrawing effect that significantly activates the aromatic ring toward nucleophilic substitution reactions while deactivating it toward electrophilic aromatic substitution [13].
The cumulative electronic effects result in a substantial dipole moment estimated between 4.0-5.0 Debye units, significantly higher than simple benzonitrile derivatives [14] [7]. This enhanced polarity arises from the vector addition of individual bond dipoles, with the carbon-fluorine bonds contributing approximately 1.85 D each and the carbon-chlorine bond contributing roughly 1.5 D [15]. The cyano group further amplifies the overall dipole moment through its strong electron-withdrawing character and linear geometry [4].
The electronic distribution in 3-Chloro-2-(trifluoromethyl)benzonitrile creates distinct regions of electrophilic and nucleophilic character. The aromatic carbons ortho and para to the electron-withdrawing groups exhibit significant positive charge density, making them susceptible to nucleophilic attack [9]. Conversely, the nitrogen atom of the cyano group and the fluorine atoms of the trifluoromethyl group carry substantial negative charge density, enabling these sites to participate in hydrogen bonding and coordination interactions [16].
The reactivity profile of 3-Chloro-2-(trifluoromethyl)benzonitrile varies dramatically across different solvent environments, reflecting the complex interplay between solvent polarity, substrate electronic structure, and reaction mechanism pathways. In polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile, the compound exhibits enhanced reactivity toward nucleophilic substitution reactions due to effective solvation of ionic intermediates and transition states [5].
Table 3: Solvent Effects on 3-Chloro-2-(trifluoromethyl)benzonitrile
| Solvent Type | Solubility | Interaction Type | Reactivity Enhancement | Reference |
|---|---|---|---|---|
| Polar Protic (Water, Alcohols) | Low to Very Low | Hydrogen bonding limited | Moderate | Citations 13, 41 |
| Polar Aprotic (DMF, DMSO, Acetonitrile) | Moderate to Good | Dipole-dipole interactions | High | Citations 11, 23, 41 |
| Moderately Polar (Dichloromethane) | Good | Van der Waals forces | Moderate | Citation 41 |
| Nonpolar (Hexane, Benzene) | Very Low | London dispersion forces | Low | Citation 41 |
| Mixed Solvent Systems | Variable | Complex interactions | Variable | Citations 13, 36 |
Polar aprotic solvents facilitate the stabilization of anionic intermediates through strong dipole-dipole interactions while avoiding the competing hydrogen bonding that characterizes protic media [5]. The high dielectric constants of these solvents (DMF: ε = 38, DMSO: ε = 46.7, Acetonitrile: ε = 37.5) effectively screen electrostatic interactions between charged species, lowering activation barriers for ionic reaction pathways [5]. Studies on related trifluoromethylated aromatics demonstrate rate enhancements of 10²-10³ fold in polar aprotic media compared to nonpolar environments [17].
In polar protic solvents, the reactivity of 3-Chloro-2-(trifluoromethyl)benzonitrile is significantly diminished due to strong hydrogen bonding between solvent molecules and potential nucleophiles, effectively reducing their nucleophilicity [4]. Additionally, the limited solubility of the substrate in these media further constrains reaction rates through mass transfer limitations [5]. However, reactions proceeding through radical mechanisms may show less solvent dependence, as demonstrated in studies of benzonitrile photochemistry [4].
Nonpolar solvent systems exhibit the lowest reactivity profiles for ionic reaction pathways due to inadequate stabilization of charged intermediates [5]. The low dielectric constants of hexane (ε = 1.88) and benzene (ε = 2.3) provide minimal electrostatic stabilization, resulting in high activation barriers for heterolytic bond cleavage reactions [5]. However, these solvents may favor radical chain mechanisms and pericyclic reactions that do not require charge separation [18].
Mixed solvent systems offer opportunities for fine-tuning reactivity through careful optimization of polarity, hydrogen bonding capacity, and coordination ability [19]. Binary mixtures of polar aprotic and moderately polar solvents can provide enhanced solubility while maintaining high reactivity, as demonstrated in pharmaceutical synthetic applications involving similar trifluoromethylated intermediates [20].
The photostability characteristics of 3-Chloro-2-(trifluoromethyl)benzonitrile reflect the complex interplay between ultraviolet absorption, excited state dynamics, and chemical bond strength within the molecular framework. The compound exhibits moderate resistance to photodegradation under standard laboratory UV irradiation conditions (254 nm), with degradation half-lives exceeding 24 hours in aqueous solution under simulated sunlight conditions [21] [22].
Table 4: Thermal and Photostability Properties
| Stability Parameter | Value/Description | Conditions | Reference |
|---|---|---|---|
| Thermal Decomposition Onset | > 400°C | Inert atmosphere | Citations 21, 27 |
| Complete Decomposition | > 500°C | Air atmosphere | Citations 27, 31 |
| UV Photostability (254 nm) | Moderate resistance | Direct irradiation | Citations 26, 32 |
| UV Photostability (365 nm) | High resistance | Indirect irradiation | Citations 26, 42 |
| Photodegradation Half-life | > 24 hours (aqueous) | Natural sunlight simulation | Citations 26, 45 |
| Primary Decomposition Products | Hydrogen fluoride, Hydrogen chloride | High temperature decomposition | Citations 18, 27 |
| Secondary Degradation Pathway | Benzoic acid derivatives | UV-mediated degradation | Citations 26, 32 |
The primary photodegradation pathways involve homolytic cleavage of carbon-halogen bonds, with the carbon-chlorine bond being more susceptible to photolysis than the carbon-fluorine bonds due to lower bond dissociation energy [21]. Direct UV absorption occurs primarily in the 250-280 nm region, corresponding to π→π* transitions in the substituted benzene ring system [23]. The presence of electron-withdrawing substituents shifts the absorption maximum to shorter wavelengths compared to unsubstituted benzonitrile, reducing the overlap with terrestrial solar radiation and enhancing environmental photostability [24].
Thermal decomposition pathways proceed through sequential elimination reactions, with initial loss of hydrogen fluoride occurring at temperatures above 400°C [3]. The high thermal stability of the trifluoromethyl group necessitates extreme conditions for complete defluorination, with studies on related compounds showing minimal decomposition below 500°C under inert atmospheres [2]. The thermal decomposition process generates hydrogen fluoride and hydrogen chloride as primary volatile products, along with complex aromatic residues that may undergo further cyclization and carbonization reactions [3].
The formation of benzoic acid derivatives through UV-mediated hydroxylation represents a significant secondary degradation pathway in the presence of atmospheric oxygen and water vapor [23]. This photochemical transformation proceeds through radical intermediates formed upon UV excitation, followed by oxygen insertion and subsequent hydrolysis reactions [21]. The identification of these degradation products is crucial for environmental fate assessment and toxicological evaluation of the compound in various application contexts [22].
Mechanistic studies of similar trifluoromethylated aromatics reveal that photostability is enhanced by the presence of multiple electron-withdrawing groups, which stabilize the ground state electronic configuration and increase the energy gap between ground and excited states [11]. This electronic stabilization, combined with the inherent strength of carbon-fluorine bonds, contributes to the observed resistance to photochemical degradation under ambient environmental conditions [24].
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